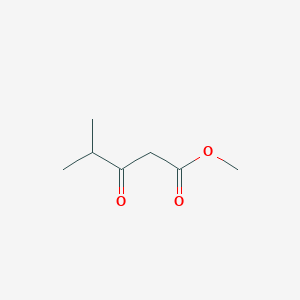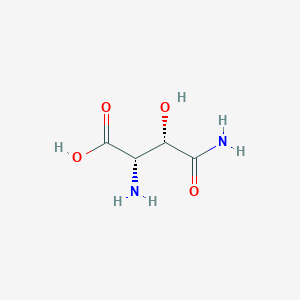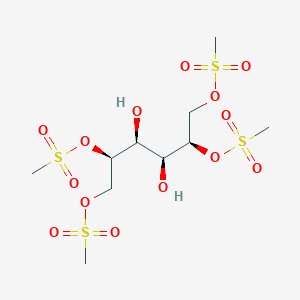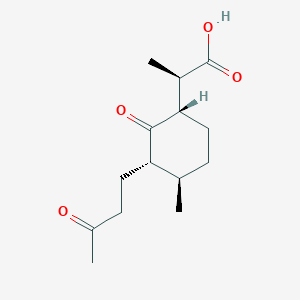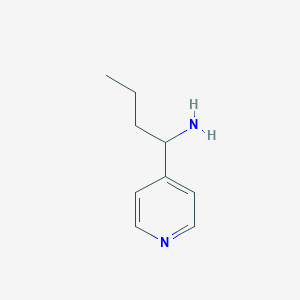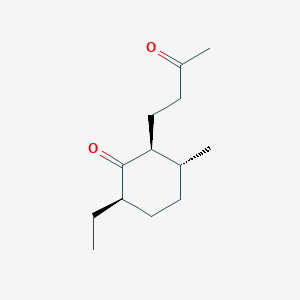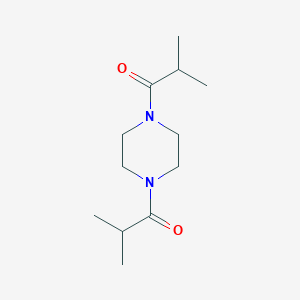
Piperazine, 1,4-diisobutyryl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1,4-diisobutyryl- is a chemical compound that belongs to the piperazine family. It is a versatile molecule that finds its application in various scientific research fields. The compound is synthesized through a well-defined method and has significant biochemical and physiological effects.
Applications De Recherche Scientifique
The versatility of Piperazine, 1,4-diisobutyryl- makes it an important molecule in various scientific research fields. The compound finds its application in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials. It is also used as a reagent in various organic reactions. Furthermore, it finds its application in the field of biochemistry, where it is used to study the structure and function of proteins.
Mécanisme D'action
The mechanism of action of Piperazine, 1,4-diisobutyryl- is not well understood. However, it is believed that the compound interacts with proteins and enzymes, leading to changes in their structure and function. The compound may also interact with DNA and RNA, leading to changes in gene expression.
Effets Biochimiques Et Physiologiques
Piperazine, 1,4-diisobutyryl- has significant biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and bacteria. It also has antifungal properties. Furthermore, the compound has been shown to modulate the activity of various enzymes, including proteases and kinases.
Avantages Et Limitations Des Expériences En Laboratoire
Piperazine, 1,4-diisobutyryl- has several advantages and limitations for lab experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. Furthermore, the compound has a wide range of applications in various scientific research fields. However, the compound has limited solubility in water, which may limit its application in aqueous environments.
Orientations Futures
There are several future directions for research on Piperazine, 1,4-diisobutyryl-. One possible direction is to investigate the mechanism of action of the compound in more detail. Another direction is to explore the potential of the compound as a drug candidate for various diseases. Furthermore, the compound can be used as a building block for the synthesis of new organic molecules with potential applications in various fields.
Conclusion:
In conclusion, Piperazine, 1,4-diisobutyryl- is a versatile molecule that finds its application in various scientific research fields. The compound is synthesized through a well-defined method and has significant biochemical and physiological effects. Although the mechanism of action of the compound is not well understood, it has a wide range of applications in various scientific research fields. Further research is needed to explore the full potential of Piperazine, 1,4-diisobutyryl-.
Méthodes De Synthèse
Piperazine, 1,4-diisobutyryl- is synthesized through a well-defined method. The synthesis involves the reaction of piperazine with isobutyryl chloride in the presence of a base. The reaction leads to the formation of 1,4-diisobutyrylpiperazine. The compound is then purified using column chromatography and characterized using various spectroscopic techniques.
Propriétés
Numéro CAS |
18940-58-4 |
|---|---|
Nom du produit |
Piperazine, 1,4-diisobutyryl- |
Formule moléculaire |
C12H22N2O2 |
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
2-methyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)11(15)13-5-7-14(8-6-13)12(16)10(3)4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
RHJOHGKHWICERH-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C(C)C |
SMILES canonique |
CC(C)C(=O)N1CCN(CC1)C(=O)C(C)C |
Autres numéros CAS |
18940-58-4 |
Synonymes |
1,4-bis(2-Methyl-1-oxopropyl)-piperazine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



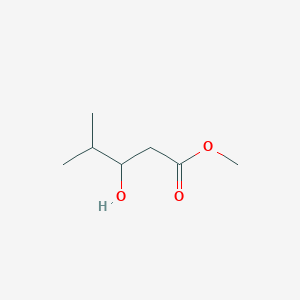
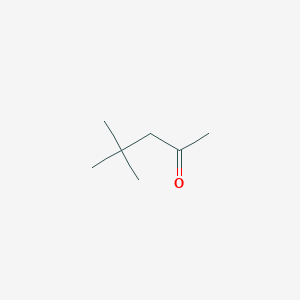
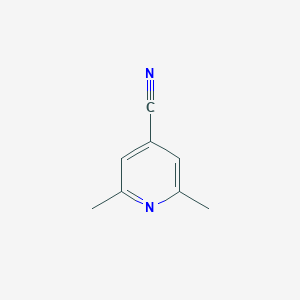
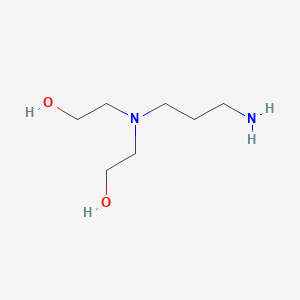
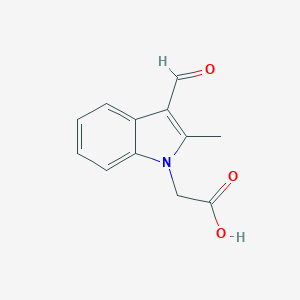
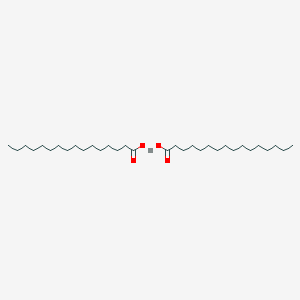
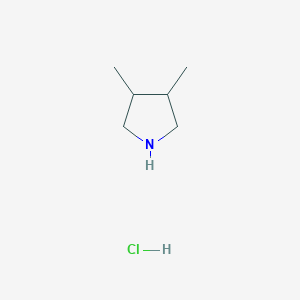
![Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt](/img/structure/B109355.png)
